
1-hydroxy-2,2,6,6-tetramethyl-N-prop-2-ynylpiperidin-4-amine
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Overview
Description
1-hydroxy-2,2,6,6-tetramethyl-N-prop-2-ynylpiperidin-4-amine is an organic compound with a unique structure that includes a piperidine ring substituted with hydroxyl, tetramethyl, and prop-2-ynyl groups
Preparation Methods
The synthesis of 1-hydroxy-2,2,6,6-tetramethyl-N-prop-2-ynylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,6,6-tetramethylpiperidine and propargylamine.
Reaction Conditions:
Industrial Production: Industrial production methods may involve continuous-flow synthesis techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-hydroxy-2,2,6,6-tetramethyl-N-prop-2-ynylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acetyl chloride or methanesulfonyl chloride.
Major Products: The major products formed from these reactions include oxides, reduced amines, and substituted derivatives.
Scientific Research Applications
1-hydroxy-2,2,6,6-tetramethyl-N-prop-2-ynylpiperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-hydroxy-2,2,6,6-tetramethyl-N-prop-2-ynylpiperidin-4-amine involves:
Comparison with Similar Compounds
1-hydroxy-2,2,6,6-tetramethyl-N-prop-2-ynylpiperidin-4-amine can be compared with similar compounds such as:
2,2,6,6-tetramethylpiperidine: This compound lacks the hydroxyl and prop-2-ynyl groups, making it less reactive in certain chemical reactions.
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): TEMPO is a well-known nitroxide radical with similar antioxidant properties but different reactivity due to the presence of the nitroxide group.
Norpempidine: This compound is structurally similar but lacks the hydroxyl group, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethyl-N-prop-2-ynylpiperidin-4-amine |
InChI |
InChI=1S/C12H22N2O/c1-6-7-13-10-8-11(2,3)14(15)12(4,5)9-10/h1,10,13,15H,7-9H2,2-5H3 |
InChI Key |
ONGFJVQLCPNYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NCC#C)C |
Origin of Product |
United States |
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